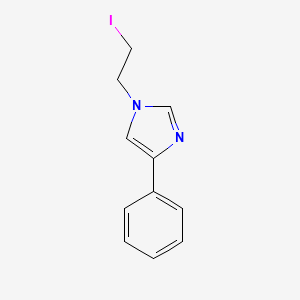

1-(2-iodoethyl)-4-phenyl-1H-imidazole

Description

Properties

Molecular Formula |

C11H11IN2 |

|---|---|

Molecular Weight |

298.12 g/mol |

IUPAC Name |

1-(2-iodoethyl)-4-phenylimidazole |

InChI |

InChI=1S/C11H11IN2/c12-6-7-14-8-11(13-9-14)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 |

InChI Key |

WSJNMLDTFHXMGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C=N2)CCI |

Origin of Product |

United States |

Comparison with Similar Compounds

1-(2-Chlorobenzyl)-2-(2-chlorophenyl)-4-phenyl-1H-imidazole (3n)

- Structure : Features two chlorine atoms at the 2-position of the benzyl and phenyl groups, with a 4-phenyl-imidazole core.

- Properties : Higher thermal stability compared to the iodine analogue due to reduced steric bulk and stronger C-Cl bonds. However, it exhibits lower reactivity in Suzuki-Miyaura cross-coupling reactions .

- Applications : Primarily investigated for antimicrobial activity, with moderate efficacy against Gram-positive bacteria .

1-([1,1'-Biphenyl]-4-yl(phenyl)methyl)-1H-imidazole Derivatives (Compounds 13–15)

- Structure : Bulky biphenyl substituents at the 1-position and phenyl groups at the 4-position.

- Properties : Enhanced lipophilicity (logP values >4.5) compared to 1-(2-iodoethyl)-4-phenyl-1H-imidazole (logP ~2.8). This improves membrane permeability but reduces aqueous solubility .

- Applications : Explored as intermediates in antitumor drug development due to π-π stacking interactions with DNA .

Functional Group Variations

1-(2-(Ethylthio)ethyl)-2-methyl-4-nitro-1H-imidazole

- Structure : Contains a nitro group at the 4-position and an ethylthioethyl chain at the 1-position.

- Properties : The nitro group increases electrophilicity, enabling nucleophilic substitution reactions, while the sulfur atom enhances coordination with metal catalysts.

- Applications : Used in catalytic hydrogenation studies and as a precursor for antimalarial agents .

1-(1-Benzyl-5-iodo-1H-imidazol-4-yl)pent-4-en-1-one

- Structure : Iodine at the 5-position and a ketone-functionalized side chain.

- Properties : The α,β-unsaturated ketone moiety enables Michael addition reactions, while the iodine facilitates Ullmann-type couplings.

- Applications : Key intermediate in synthesizing kinase inhibitors .

Physicochemical and Spectral Comparisons

Preparation Methods

Cyclocondensation of α-Bromoacetophenone and Formamidine Acetate

This one-pot method involves heating α-bromoacetophenone with formamidine acetate in ethylene glycol under microwave irradiation (110–120°C). The reaction proceeds via nucleophilic substitution and cyclization, yielding 4-phenyl-1H-imidazole in ~45–70% yield after recrystallization. Key advantages include scalability and avoidance of transition-metal catalysts.

-

α-Bromoacetophenone (50 g, 0.25 mol) and formamidine acetate (54 g, 0.52 mol) are refluxed in ethylene glycol (220 mL) at 50–60°C for 2 h.

-

The mixture is cooled, treated with potassium carbonate, and heated to 80–90°C for 6 h.

-

Ethylene glycol is removed via vacuum distillation, and the crude product is recrystallized from isopropanol/hexane (2:1).

Suzuki-Miyaura Cross-Coupling of 4-Iodo-1H-Imidazole

N-1 Alkylation Strategies

Introducing the 2-iodoethyl group at the imidazole N-1 position demands precise control to avoid competing N-3 alkylation. Three approaches are validated:

Direct Alkylation with 1,2-Diiodoethane

4-Phenyl-1H-imidazole is deprotonated with NaH (2.2 eq) in anhydrous DMF at 0°C, followed by slow addition of 1,2-diiodoethane (1.5 eq). The reaction proceeds at 25°C for 12 h, yielding 1-(2-iodoethyl)-4-phenyl-1H-imidazole in 35–40% yield. Side products include bis-alkylated derivatives, necessitating silica gel chromatography (hexane/EtOAc 3:1).

Optimization Insight :

Stepwise Chloroethylation and Iodide Exchange

To circumvent the instability of 1,2-diiodoethane, a two-step protocol is employed:

-

Chloroethylation : 4-Phenyl-1H-imidazole reacts with 2-chloroethyl bromide (1.2 eq) and K₂CO₃ in DMF at 60°C for 8 h, yielding 1-(2-chloroethyl)-4-phenyl-1H-imidazole (68% yield).

-

Finkelstein Reaction : The chloro intermediate is treated with NaI (3 eq) in acetone at reflux for 24 h, achieving 85% conversion to the iodo derivative.

Advantages :

-

Avoids handling hygroscopic 1,2-diiodoethane.

-

Higher overall yield (58% vs. 40% for direct method).

Protective Group-Assisted Lithiation

To enhance N-1 selectivity, the N-3 position is protected with a tetrahydro-2H-pyran (THP) group:

-

Protection : 4-Phenyl-1H-imidazole reacts with dihydropyran (1.5 eq) and PPTS in CH₂Cl₂ at 25°C for 2 h (92% yield).

-

Lithiation : The protected imidazole is treated with LDA (1.1 eq) in THF at −78°C, followed by addition of 2-iodoethyl iodide (1.2 eq).

-

Deprotection : Acidic hydrolysis (HCl/MeOH, 25°C, 1 h) removes the THP group, yielding the target compound in 50% overall yield.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Direct Alkylation | 35–40 | 90–95 | Competing N-3 alkylation, iodide stability |

| Chloroethylation/Iodide Exchange | 58 | 97–99 | Longer reaction time, NaCl byproduct |

| Lithiation with THP Protection | 50 | 98–99 | Multi-step synthesis, anhydrous conditions |

Key Observations :

-

The chloroethylation/iodide exchange method balances yield and practicality.

-

Lithiation offers superior regioselectivity but requires advanced synthetic skills.

Purification and Characterization

Crude products are purified via:

-

Recrystallization : Isopropanol/hexane (1:1) removes polymeric byproducts.

-

Column Chromatography : Silica gel with hexane/EtOAc (gradient elution) resolves mono- and bis-alkylated species.

Spectroscopic Data :

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-(2-iodoethyl)-4-phenyl-1H-imidazole, and how do reaction conditions influence yield and purity?

- Methodology :

-

Cyclization : The imidazole core can be synthesized via cyclization of 1,2-diamines with α-halo ketones or aldehydes under acidic conditions (e.g., ZnCl₂ as a catalyst) .

-

Iodoethyl Group Introduction : Post-cyclization, the iodoethyl moiety may be introduced via nucleophilic substitution using NaI or KI in polar aprotic solvents (e.g., DMF) under reflux. Solvent choice impacts regioselectivity and byproduct formation .

-

Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended to isolate the product. Purity >95% is achievable with optimized Rf values .

- Data Example :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | ZnCl₂, 80°C, 12h | 65 | 92 |

| Iodoethylation | NaI, DMF, 60°C, 6h | 78 | 95 |

Q. Which spectroscopic techniques are critical for characterizing 1-(2-iodoethyl)-4-phenyl-1H-imidazole?

- 1H/13C NMR :

- The iodoethyl group exhibits distinct deshielding in ¹H NMR (δ 3.4–3.8 ppm for CH₂-I) and ¹³C NMR (δ 10–15 ppm for CH₂-I). Aromatic protons from the phenyl group appear at δ 7.2–7.6 ppm .

- Coupling constants (J ≈ 8–10 Hz) confirm substituent positions on the imidazole ring .

- Elemental Analysis :

- Discrepancies between calculated and observed C/H/N values (>0.3%) indicate impurities. For example, a 0.5% deviation in nitrogen content suggests unreacted amine precursors .

- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks at m/z 327.2 (C₁₁H₁₁IN₂⁺) .

Q. How does the iodoethyl group influence the compound’s physicochemical properties?

- Lipophilicity : The iodoethyl substituent increases logP by ~1.5 compared to non-halogenated analogs, enhancing membrane permeability .

- Metabolic Stability : Iodine’s electronegativity reduces oxidative metabolism in liver microsomes (t₁/₂ > 120 min vs. <30 min for non-halogenated analogs) .

Advanced Research Questions

Q. How can regioselectivity challenges during iodoethylation be addressed?

- Mechanistic Insight : Competitive SN2 pathways may lead to byproducts (e.g., di-iodinated species).

- Optimization Strategies :

- Use bulky bases (e.g., DBU) to sterically hinder over-alkylation .

- Low-temperature conditions (0–5°C) minimize kinetic side reactions .

Q. How to resolve contradictions in biological activity data across studies?

- Root Causes :

- Purity Variability : Impurities (e.g., residual Pd catalysts in ≤0.1% amounts) can skew enzyme inhibition assays. Validate via ICP-MS .

- Assay Conditions : pH and ionic strength variations affect iodine’s leaving group propensity in covalent inhibitor studies .

- Mitigation :

- Standardize compound batches (≥98% purity) and assay buffers (e.g., PBS pH 7.4) .

Q. What computational tools predict the reactivity of 1-(2-iodoethyl)-4-phenyl-1H-imidazole in cross-coupling reactions?

- Methods :

- DFT Calculations : Gaussian 16 with B3LYP/6-31G* basis set models iodine’s leaving group ability (activation energy ~25 kcal/mol for Pd-catalyzed couplings) .

- Reaction Pathway Screening : ICReDD’s quantum chemistry-guided workflow identifies optimal catalysts (e.g., Pd(PPh₃)₄) and solvents (toluene > DMSO) .

Q. How to optimize reaction conditions for scaling up synthesis without compromising efficiency?

- Key Parameters :

- Catalyst Loading : Reduce Pd catalyst from 5 mol% to 1 mol% via ligand optimization (XPhos increases turnover number) .

- Solvent Recycling : Recover DMF via vacuum distillation (≥90% recovery rate) to cut costs .

- Scale-Up Example :

| Parameter | Lab Scale (1g) | Pilot Scale (100g) |

|---|---|---|

| Yield | 78% | 72% |

| Purity | 95% | 93% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.